![molecular formula C19H15BrN2O5 B8800573 6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B8800573.png)
6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a useful research compound. Its molecular formula is C19H15BrN2O5 and its molecular weight is 431.2 g/mol. The purity is usually 95%.
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Biological Activity
6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a chromene core and functional groups that contribute to its biological activity. This article will explore its synthesis, biological activities, and relevant research findings.
- Chemical Formula : C19H15BrN2O5
- Molecular Weight : 431.24 g/mol
- CAS Number : 663214-57-1
The compound contains an amino group and a carbonitrile functionality, which may enhance its biological activity compared to similar compounds.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit notable biological activities. These include:
- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory conditions.
- Antitumor Activity : Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one showed IC50 values of 5.36 ± 0.12 µg/mL against the MCF-7 breast cancer cell line and 9.94 ± 0.15 µg/mL against the HepG2 liver carcinoma cell line .
Table 1: Biological Activities of Related Compounds
Compound Name | Target Cell Line | IC50 Value (µg/mL) | Activity Type |
---|---|---|---|
Compound A | MCF-7 | 5.36 ± 0.12 | Antitumor |
Compound B | HepG2 | 9.94 ± 0.15 | Antitumor |
Compound C | Various | Varies | Anti-inflammatory |
Case Study Example
A study conducted on a series of chromene derivatives demonstrated that modifications to the phenyl ring significantly affected their anti-inflammatory and anticancer properties. The presence of bromine and methoxy groups was linked to enhanced activity against specific cancer cell lines .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the chromene core.
- Introduction of the bromine and methoxy substituents on the phenyl ring.
- Addition of the amino group and carbonitrile functionality.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile exhibit significant anti-inflammatory properties. These compounds may inhibit cyclooxygenase enzymes involved in inflammatory pathways, making them candidates for therapeutic applications in treating inflammatory conditions such as arthritis and other autoimmune disorders .
Antimicrobial Activity
Studies on related compounds have shown promising antimicrobial activities. For instance, derivatives of chromene structures have been screened for their effectiveness against various bacterial and fungal strains. The potential of this compound in this regard remains an area of active investigation .
Molecular Docking Studies
Molecular docking studies are essential for understanding how this compound interacts with biological targets at the molecular level. Such studies can reveal binding affinities and mechanisms of action that inform its therapeutic potential. The structural uniqueness of this compound may enhance its biological activity compared to its analogs .
Properties
Molecular Formula |
C19H15BrN2O5 |
---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C19H15BrN2O5/c1-23-16-4-9(3-12(20)18(16)24-2)17-10-5-14-15(26-8-25-14)6-13(10)27-19(22)11(17)7-21/h3-6,17H,8,22H2,1-2H3 |
InChI Key |
NJNZVKZFRYVFSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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